molecular formula C19H14F2N4O2S3 B11228856 N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11228856
M. Wt: 464.5 g/mol
InChI Key: BXNJPHUBJZXGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features multiple functional groups, including a difluorophenyl group, a thiazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the difluorophenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorophenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide include other thiazole and oxadiazole derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14F2N4O2S3

Molecular Weight

464.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-3-[3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H14F2N4O2S3/c20-11-3-1-4-12(21)18(11)24-16(26)6-7-17-23-15(25-27-17)10-30-19-22-13(9-29-19)14-5-2-8-28-14/h1-5,8-9H,6-7,10H2,(H,24,26)

InChI Key

BXNJPHUBJZXGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CCC2=NC(=NO2)CSC3=NC(=CS3)C4=CC=CS4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.